molecular formula C17H21N3O2S B2389150 1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea CAS No. 1704607-19-1

1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Cat. No. B2389150
CAS RN: 1704607-19-1
M. Wt: 331.43
InChI Key: VOKRVVWRKRTKFM-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, also known as HMU-354, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the enzyme, tubulin polymerization, which plays a critical role in cell division. HMU-354 has shown promising results in preclinical studies, and its potential as an anti-cancer agent is currently being investigated.

Scientific Research Applications

Acetylcholinesterase Inhibitors

Urea derivatives, such as those in the study by Vidaluc et al. (1995), have been synthesized and assessed for antiacetylcholinesterase activity, indicating potential applications in the treatment of diseases like Alzheimer's. This research demonstrates the flexibility of urea compounds in interacting with biological targets, suggesting that similar compounds could be explored for neurological applications (Vidaluc et al., 1995).

PI3 Kinase Inhibition

The stereoselective synthesis and evaluation of urea derivatives as potent PI3 kinase inhibitors, as described by Chen et al. (2010), highlight the role of such compounds in cancer research. These findings underscore the potential of urea derivatives in the development of new therapeutic agents targeting specific pathways involved in cancer progression (Chen et al., 2010).

Synthesis of Hydroxamic Acids and Ureas

Thalluri et al. (2014) demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement for the synthesis of ureas from carboxylic acids. This research offers a methodological advancement in chemical synthesis, providing a versatile approach to generating urea derivatives for further scientific exploration (Thalluri et al., 2014).

Urease Inhibition

Isoindolin-1-one derivatives, as studied by Peytam et al. (2019), have been evaluated for their urease inhibitory activities. This suggests potential applications in addressing diseases related to urease activity, such as certain types of bacterial infections or conditions influenced by urease-produced ammonia (Peytam et al., 2019).

Metal Chelation and Enzyme Inhibition

Compounds like tetrahydropyrimidine-5-carboxylates have been tested for metal chelating effects and their ability to inhibit acetylcholinesterase and butyrylcholinesterase, as well as carbonic anhydrase enzymes. These activities suggest the potential of urea derivatives in developing treatments for conditions where metal chelation or enzyme inhibition is beneficial (Sujayev et al., 2016).

properties

IUPAC Name

1-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-20-7-6-12-9-13(4-5-15(12)20)16(21)11-19-17(22)18-10-14-3-2-8-23-14/h2-5,8-9,16,21H,6-7,10-11H2,1H3,(H2,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKRVVWRKRTKFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NCC3=CC=CS3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Hydroxy-2-(1-methylindolin-5-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

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